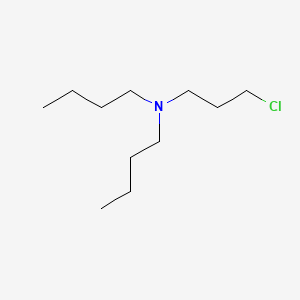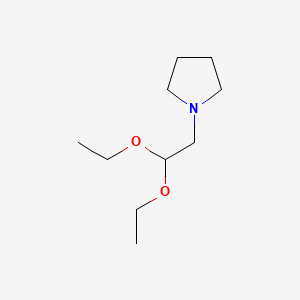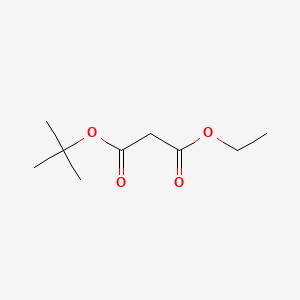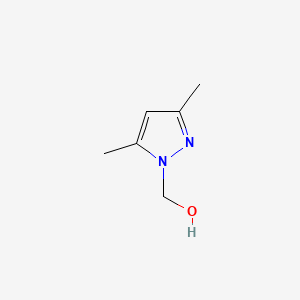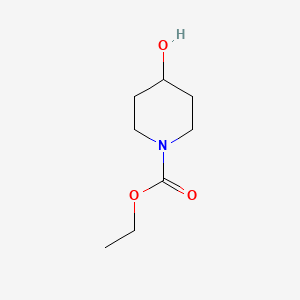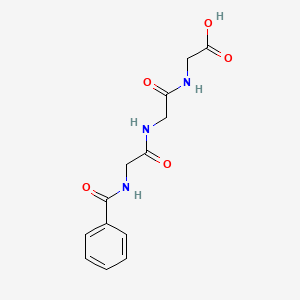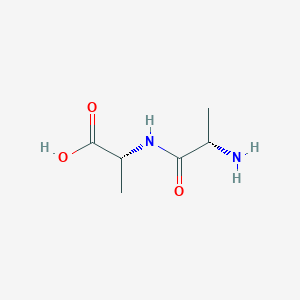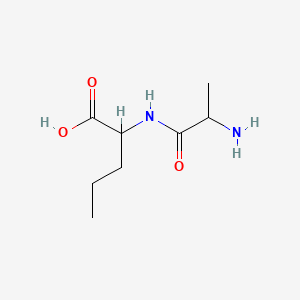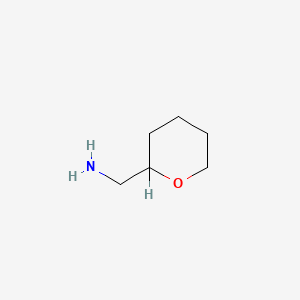
2-(Aminomethyl)tetrahydropyran
Overview
Description
Synthesis Analysis
The synthesis of tetrahydropyran derivatives, including those with aminomethyl groups, involves various strategies that leverage the reactivity of precursors and the efficiency of catalysis. For instance, a method for synthesizing highly functionalized tetrahydropyrans involves the catalytic hydrogenation of oxazolines derived from corresponding aminopyranoses, exemplified by D-glucosamine, yielding desired products through a straightforward route (Hesek et al., 2008). Another approach involves the (3,5)-oxonium-ene reaction for synthesizing tetrasubstituted tetrahydropyrans from aldehydes and specific enoates under mild conditions, highlighting the versatility of synthetic methods available for accessing tetrahydropyran derivatives (Saha et al., 2012).
Molecular Structure Analysis
The molecular structure of tetrahydropyran derivatives, including 2-(aminomethyl)tetrahydropyran, can be characterized by various spectroscopic techniques. For example, a study on a novel bifunctional linker based on dihydropyran-2-carboxylic acid for peptide synthesis employed NMR spectroscopy to confirm the structure, demonstrating the role of molecular structure analysis in understanding the properties and reactivity of such compounds (Hsieh et al., 1998).
Chemical Reactions and Properties
Tetrahydropyran derivatives engage in a variety of chemical reactions, reflecting their rich chemical properties. The Mannich reaction, for example, illustrates the reactivity of tetrahydropyran derivatives towards forming aminomethylated products, which is crucial for further synthetic applications (Golovin et al., 1976). Additionally, the synthesis of 2-(aminomethyl)tetrahydropyran derivatives through modular assembly reactions, using 2-alkoxy-3,4-dihydropyran as a precursor, showcases the adaptability of these compounds in creating diverse molecular architectures (Sun et al., 2014).
Scientific Research Applications
Synthesis and Chemical Applications
Building Unit for Natural Products : 2-Amino-1,5-anhydro-2-deoxy-D-glucitol, a highly functionalized tetrahydropyran derivative, is utilized as a versatile building unit in the synthesis of various natural products. A simple route for synthesizing this compound from 2-aminopyranoses, such as D-glucosamine, has been developed, emphasizing its utility in organic synthesis (Hesek et al., 2008).
Activation of Double Bonds in Organic Compounds : A study shows that a tetrahydropyran-2-yloxy-group can activate double bonds in cyclohexene or cyclohexadiene systems, similar to an amino-group. This property is leveraged in Michael-type reactions to yield 2-substituted cyclohexanones or cyclohexenones, demonstrating its role in synthetic chemistry (Birch et al., 1970).
Biomedical Research and Drug Development
Inhibition of Bacterial Topoisomerases : Tetrahydropyran-based inhibitors of bacterial type II topoisomerases (such as DNA gyrase and topoisomerase IV) have shown potent activity against various bacterial pathogens, including multidrug-resistant strains. This highlights the potential of tetrahydropyran derivatives in developing novel antibiotics (Surivet et al., 2017).
Exploration in Antiproliferative Agents : Research on tetrahydropyran derivatives, such as neopeltolide, a marine macrolide with antiproliferative properties, has been significant. The complex structure of neopeltolide, which includes a tetrahydropyran ring, has made it an attractive target for synthetic chemists, indicating its importance in medicinal chemistry (Fuwa, 2016).
Material Science and Polymer Chemistry
- Copolymerization with Maleic Anhydride : Tetrahydropyran-containing nucleic acid bases have been copolymerized with maleic anhydride, resulting in polymers analogous to poly(thymidylic acid) and poly(adenylic acid). This research showcases the potential of tetrahydropyran derivatives in developing novel polymers with specific properties (Han et al., 1992).
Safety And Hazards
2-(Aminomethyl)tetrahydropyran is harmful by inhalation, in contact with skin, and if swallowed . In case of fire, use dry powder or carbon dioxide extinguishers . Personal precautions include wearing suitable personal protective equipment, respiratory precaution, hand precaution, skin protection, and eye protection .
properties
IUPAC Name |
oxan-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-6-3-1-2-4-8-6/h6H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGCBQKDTGBHSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031748 | |
| Record name | 2-Aminomethyltetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)tetrahydropyran | |
CAS RN |
6628-83-7 | |
| Record name | Tetrahydro-2H-pyran-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6628-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyran, 2-aminomethyltetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Aminomethyl)tetrahydropyran | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59724 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Aminomethyltetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Tetrahydro-2H-pyran-2-ylmethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



